molecular formula C13H9N5O4 B3832710 N'-(7-nitro-2,1,3-benzoxadiazol-4-yl)benzohydrazide

N'-(7-nitro-2,1,3-benzoxadiazol-4-yl)benzohydrazide

Cat. No. B3832710
M. Wt: 299.24 g/mol
InChI Key: METLIOYYMIPIQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(7-nitro-2,1,3-benzoxadiazol-4-yl)benzohydrazide, also known as NBD-BH, is a fluorescent probe widely used in scientific research. It is a small molecule that emits bright green fluorescence upon excitation with blue light. NBD-BH has become an essential tool for investigating various biological processes due to its unique properties.

Mechanism of Action

N'-(7-nitro-2,1,3-benzoxadiazol-4-yl)benzohydrazide functions as a fluorescent probe by undergoing a photo-induced electron transfer (PET) process. The PET process involves the transfer of an electron from the excited state of N'-(7-nitro-2,1,3-benzoxadiazol-4-yl)benzohydrazide to the benzohydrazide moiety. This results in the emission of green fluorescence.
Biochemical and Physiological Effects:
N'-(7-nitro-2,1,3-benzoxadiazol-4-yl)benzohydrazide has no known biochemical or physiological effects. It is a non-toxic molecule that does not interfere with biological processes. However, it can bind to proteins and alter their activity, which may have downstream effects.

Advantages and Limitations for Lab Experiments

N'-(7-nitro-2,1,3-benzoxadiazol-4-yl)benzohydrazide has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues. It emits bright green fluorescence, which makes it easy to detect and quantify. It is a non-toxic molecule that does not interfere with biological processes. However, N'-(7-nitro-2,1,3-benzoxadiazol-4-yl)benzohydrazide has some limitations. It can bind to proteins and alter their activity, which may have downstream effects. It also requires excitation with blue light, which can cause phototoxicity in some cells.

Future Directions

There are several future directions for the use of N'-(7-nitro-2,1,3-benzoxadiazol-4-yl)benzohydrazide in scientific research. One potential application is the development of new drugs that target specific proteins. N'-(7-nitro-2,1,3-benzoxadiazol-4-yl)benzohydrazide can be used to identify potential drug targets and to screen for compounds that bind to these targets. Another potential application is the study of membrane dynamics. N'-(7-nitro-2,1,3-benzoxadiazol-4-yl)benzohydrazide can be used to investigate the movement of lipids and proteins within membranes. Finally, N'-(7-nitro-2,1,3-benzoxadiazol-4-yl)benzohydrazide can be used to study the mechanism of action of various diseases, such as cancer and Alzheimer's disease.

Scientific Research Applications

N'-(7-nitro-2,1,3-benzoxadiazol-4-yl)benzohydrazide has been widely used in scientific research due to its unique properties. It can be used to investigate various biological processes such as protein-protein interactions, enzyme activity, and membrane dynamics. N'-(7-nitro-2,1,3-benzoxadiazol-4-yl)benzohydrazide has been used to study the mechanism of action of various drugs and to identify potential drug targets.

properties

IUPAC Name

N'-(4-nitro-2,1,3-benzoxadiazol-7-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5O4/c19-13(8-4-2-1-3-5-8)15-14-9-6-7-10(18(20)21)12-11(9)16-22-17-12/h1-7,14H,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METLIOYYMIPIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC2=CC=C(C3=NON=C23)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-nitro-2,1,3-benzoxadiazol-7-yl)benzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(7-nitro-2,1,3-benzoxadiazol-4-yl)benzohydrazide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.